molecular formula C7H8BrNO B7825100 O-(4-bromobenzyl)hydroxylamine CAS No. 55418-32-1

O-(4-bromobenzyl)hydroxylamine

Cat. No.: B7825100
CAS No.: 55418-32-1
M. Wt: 202.05 g/mol
InChI Key: YTBXSBIQXOHSRA-UHFFFAOYSA-N
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Description

O-(4-bromobenzyl)hydroxylamine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-[(4-bromophenyl)methyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBXSBIQXOHSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284002
Record name O-[(4-Bromophenyl)methyl]hydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55418-32-1
Record name O-[(4-Bromophenyl)methyl]hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55418-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[(4-Bromophenyl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Stability of O-Substituted Hydroxylamine Hydrochloride Salts: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

O-substituted hydroxylamines are pivotal intermediates and structural motifs in modern medicinal chemistry. Their hydrochloride salts are frequently utilized to enhance solubility, facilitate handling, and improve crystalline properties. However, the inherent reactivity of the N-O bond presents significant stability challenges that can impact drug safety, efficacy, and shelf-life. This in-depth technical guide provides a comprehensive overview of the factors governing the stability of O-substituted hydroxylamine hydrochloride salts. We will explore the fundamental principles of their stability, delve into common degradation pathways, and present a framework for robust stability assessment in a drug development context. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the stability risks associated with this important class of compounds.

Introduction: The Double-Edged Sword of the N-O Bond

The utility of O-substituted hydroxylamines in drug discovery is undeniable. They serve as versatile building blocks for the synthesis of complex nitrogen-containing heterocycles and are key components in various pharmacophores.[1] The formation of hydrochloride salts is a common and effective strategy to convert these often-oily or low-melting-point bases into stable, crystalline solids with improved handling and formulation properties.[2]

However, the very feature that makes them synthetically useful—the labile N-O bond—is also their Achilles' heel. With an average bond energy of approximately 57 kcal/mol, the N-O single bond is significantly weaker than C-C, C-N, or C-O bonds, making it susceptible to cleavage under a variety of conditions.[1] This inherent instability necessitates a thorough understanding and rigorous evaluation of the stability of any drug candidate or intermediate containing this functionality. Failure to do so can lead to loss of potency, the formation of potentially toxic degradants, and unforeseen challenges during drug development and manufacturing.

This guide will deconstruct the multifaceted nature of stability for O-substituted hydroxylamine hydrochloride salts, providing both theoretical insights and practical, field-proven methodologies for their assessment.

Foundational Principles of Stability

The stability of an O-substituted hydroxylamine hydrochloride salt is not a single property but rather a complex interplay of intrinsic molecular features and extrinsic environmental factors.

The Influence of the O-Substituent: An Electronic and Steric Balancing Act

The nature of the group attached to the oxygen atom (the O-substituent) is the primary determinant of the intrinsic stability of the molecule. Both electronic and steric effects play crucial roles.

  • Electronic Effects: The susceptibility of the N-O bond to cleavage is heavily influenced by the electron density around the oxygen and nitrogen atoms.

    • Electron-Withdrawing Groups (EWGs): When the O-substituent is an EWG (e.g., an aryl group with nitro or halo substituents), the N-O bond is weakened.[3] This is because the EWG pulls electron density away from the oxygen, making the N-O bond more polarized and susceptible to both homolytic and heterolytic cleavage.

    • Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., alkyl groups) can increase the electron density on the oxygen, which can, in some contexts, stabilize the N-O bond. However, this effect can be complex and is often overshadowed by other factors.

  • Steric Effects: Bulky O-substituents can sterically hinder the approach of reactants or catalysts that might otherwise promote degradation. This can impart a degree of kinetic stability to the molecule. For instance, bulky silyl or tert-butyl O-substituents have been shown to be mandatory for reactivity in certain catalytic hydrogenations of oxime ethers, suggesting they can influence the stability and reactivity of the N-O bond.[4]

The Role of the Hydrochloride Salt

The formation of a hydrochloride salt significantly enhances the stability of the free base, primarily by protonating the basic nitrogen atom. This has several positive consequences:

  • Prevention of Self-Decomposition: The free base form of hydroxylamines can be prone to self-decomposition, which is often catalyzed by metals.[5] The salt form is generally less reactive.

  • Improved Physical Stability: Hydrochloride salts are typically crystalline solids with higher melting points than their free base counterparts, which can be oils or low-melting solids. This crystalline lattice provides a more ordered and stable state.

  • Reduced Susceptibility to Oxidation: The lone pair on the nitrogen atom is a primary site for oxidation. Protonation of the nitrogen to form the ammonium salt reduces its nucleophilicity and susceptibility to oxidative degradation.

However, the presence of the chloride ion can also introduce a new vulnerability: hygroscopicity .

Key Degradation Pathways

A comprehensive understanding of how these molecules degrade is essential for developing stability-indicating analytical methods and designing robust formulations. The primary degradation pathways for O-substituted hydroxylamine hydrochloride salts are hydrolysis, oxidation, and thermal and photolytic decomposition.

Hydrolytic Instability: The Ubiquitous Threat of Water

Hydrolysis is one of the most common degradation pathways for many pharmaceuticals, and O-substituted hydroxylamines are no exception. The presence of moisture, especially in combination with acidic or basic conditions, can lead to cleavage of the N-O bond.

  • Mechanism: The hydrolysis of O-substituted hydroxylamines can be catalyzed by both acid and base. In acidic conditions, protonation of the nitrogen can make the molecule more susceptible to nucleophilic attack by water. The likely products of hydrolysis are the corresponding alcohol or phenol (from the O-substituent) and hydroxylamine, which itself is unstable and can further decompose.

  • pH Dependence: The rate of hydrolysis is highly dependent on the pH of the environment. For drug development, it is crucial to evaluate the stability of the compound across a range of pH values that may be encountered during manufacturing, storage, and in vivo.[6]

Oxidative Degradation

Oxidation is another significant stability concern. The nitrogen atom, even in its protonated form, can be susceptible to oxidation, especially in the presence of transition metal ions, which can catalyze the process.

  • Potential Oxidants: Common sources of oxidative stress in a pharmaceutical context include atmospheric oxygen, residual peroxides in excipients, and poly-unsaturated fatty acids.

  • Degradation Products: Oxidation can lead to a variety of products, including N-oxides and other more complex species resulting from N-O bond cleavage.

Thermal Decomposition: The Impact of Heat

As with many chemical compounds, elevated temperatures can provide the energy necessary to overcome the activation barrier for decomposition.

  • N-O Bond Homolysis: The primary thermal degradation pathway is often the homolytic cleavage of the weak N-O bond, which generates a nitrogen-centered radical and an oxygen-centered radical. These highly reactive species can then initiate a cascade of further reactions.

  • Exothermic Nature: The decomposition of hydroxylamine and its derivatives can be highly exothermic, which poses a significant safety risk, especially at scale.[7][8] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal hazards of these compounds.[7][9]

Photodegradation: The Influence of Light

Exposure to light, particularly in the ultraviolet range, can also induce degradation.

  • Mechanism: Photodegradation often proceeds through radical mechanisms initiated by the absorption of a photon.[10][11] This can lead to N-O bond cleavage and subsequent reactions. For compounds with aromatic O-substituents, the aryl ring can act as a chromophore, absorbing light and initiating the degradation process.

  • ICH Guidelines: Photostability testing is a mandatory part of drug stability programs as per ICH guideline Q1B.[12]

Hygroscopicity: The Hidden Instability Factor

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical property of hydrochloride salts that can significantly impact their stability.[13]

  • Mechanism of Moisture Uptake: The chloride ion in the salt can form hydrogen bonds with water molecules, leading to moisture absorption.[14] The extent of hygroscopicity depends on the crystal lattice energy of the salt and the presence of hydrophilic functional groups on the molecular surface.[13]

  • Consequences of Moisture Absorption:

    • Initiation of Hydrolysis: The absorbed water can act as a reactant, initiating hydrolytic degradation.

    • Physical Changes: Moisture uptake can lead to deliquescence (dissolving in the absorbed water), caking, and changes in crystal form, which can affect powder flow, compressibility, and dissolution rate.[11]

    • Increased Reactivity: The presence of water can increase molecular mobility in the solid state, facilitating reactions with excipients.

Hygroscopicity Classification

The European Pharmacopoeia provides a simple classification system for hygroscopicity based on the percentage weight gain after 24 hours at 80% relative humidity and 25°C.[8][15]

Classification Weight Increase
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Table 1: European Pharmacopoeia Hygroscopicity Classification.[15]

Experimental Protocols for Stability Assessment

A robust stability assessment program is essential for any drug candidate containing an O-substituted hydroxylamine hydrochloride moiety. This program should be designed to identify potential liabilities early in development and to establish the intrinsic stability of the molecule. The following protocols are based on established principles of pharmaceutical development and regulatory guidelines.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[16][17] They involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[16]

Caption: Workflow for forced degradation studies of O-substituted hydroxylamine hydrochloride salts.

  • Sample Preparation: Prepare solutions or suspensions of the drug substance at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium.

  • Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M to 1 M HCl) and heat if necessary (e.g., 60°C).

  • Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M to 1 M NaOH) and heat if necessary.

  • Oxidation: Treat the sample with a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

  • Humidity Stress: Expose the solid drug substance to elevated temperature and humidity (e.g., 40°C / 75% RH).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[18]

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Identify degradation products using LC-MS. For unknown degradants, isolation and structural elucidation by NMR and high-resolution mass spectrometry (HRMS) may be necessary.[19]

Drug-Excipient Compatibility Studies

Incompatibility between the drug substance and excipients can lead to product instability.[20][21] Therefore, it is crucial to screen for potential interactions early in formulation development.

Excipient_Compatibility cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_eval Evaluation API API BinaryMix Binary Mixture (e.g., 1:1 ratio) API->BinaryMix Excipient Excipient Excipient->BinaryMix StressedMix Stressed Mixture (+ water/heat) BinaryMix->StressedMix DSC DSC Analysis StressedMix->DSC Analyze TGA TGA Analysis StressedMix->TGA Analyze FTIR FTIR Spectroscopy StressedMix->FTIR Analyze HPLC HPLC for Degradants StressedMix->HPLC Analyze Interaction Assess for Interactions: - New peaks in DSC - Mass loss changes in TGA - Spectral shifts in FTIR - New peaks in HPLC DSC->Interaction TGA->Interaction FTIR->Interaction HPLC->Interaction Compatibility Compatibility Decision Interaction->Compatibility

Caption: Workflow for screening drug-excipient compatibility.

  • Preparation of Binary Mixtures: Prepare intimate mixtures of the drug substance with each proposed excipient, typically in a 1:1 ratio.

  • Stressing: Store the binary mixtures under accelerated conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 2-4 weeks). A small amount of water may be added to accelerate potential interactions.[20][21]

  • Thermal Analysis (DSC/TGA): Analyze the stressed mixtures using DSC and TGA.[7] The appearance of new thermal events, or shifts in the melting or decomposition temperatures compared to the individual components, can indicate an interaction.[7]

  • Spectroscopic Analysis (FTIR): Analyze the mixtures using FTIR spectroscopy. Changes in vibrational frequencies can indicate chemical interactions.

  • Chromatographic Analysis (HPLC): Analyze the mixtures using a stability-indicating HPLC method to quantify the formation of any new degradation products.

Causality Behind Experimental Choices: The use of a 1:1 ratio in binary mixtures maximizes the probability of detecting an interaction. The addition of water and storage at accelerated conditions are designed to simulate the "worst-case" scenario for a solid dosage form, where moisture can act as a medium for chemical reactions.[21]

Data Presentation and Interpretation

Clear and concise presentation of stability data is crucial for making informed decisions in drug development.

Table 2: Example Forced Degradation Summary
Stress Condition % Degradation Major Degradants (RT) Observations
0.1 M HCl, 60°C, 24h15.2%DP1 (4.5 min), DP2 (6.1 min)Significant degradation observed.
0.1 M NaOH, 60°C, 24h8.9%DP3 (7.2 min)Less degradation than under acidic conditions.
3% H₂O₂, RT, 48h12.5%DP4 (5.8 min)Susceptible to oxidation.
Dry Heat, 80°C, 72h2.1%Minor peaksRelatively stable to dry heat.
Photolytic (ICH Q1B)5.5%DP5 (8.0 min)Photolabile; requires light-resistant packaging.
40°C / 75% RH, 4 weeks6.8%DP1 (4.5 min), DP3 (7.2 min)Degradation likely due to hydrolysis.
Table 3: Example Drug-Excipient Compatibility Summary (DSC)
Excipient DSC Observations (Binary Mixture, 40°C/75% RH, 4 weeks) Compatibility
Microcrystalline CelluloseNo significant changes in thermal events.Compatible
Lactose MonohydrateBroadening of drug melting endotherm; appearance of small new exotherm.Potential Interaction
Magnesium StearateSignificant shift and reduction in drug melting endotherm.Incompatible
Croscarmellose SodiumMinor changes in dehydration endotherm.Likely Compatible

Conclusion and Recommendations

The stability of O-substituted hydroxylamine hydrochloride salts is a critical quality attribute that must be thoroughly investigated during drug development. The inherent lability of the N-O bond makes these compounds susceptible to degradation via hydrolysis, oxidation, and thermal and photolytic stress. Furthermore, their nature as hydrochloride salts introduces the potential for hygroscopicity, which can exacerbate instability.

A systematic approach, incorporating comprehensive forced degradation studies and robust drug-excipient compatibility screening, is essential to de-risk development programs. By understanding the fundamental principles of their stability and employing the experimental protocols outlined in this guide, researchers can identify and mitigate potential stability issues, ensuring the development of safe, effective, and stable drug products.

Key Recommendations:

  • Early Assessment: Initiate stability and compatibility studies as early as possible in the pre-formulation stage.

  • Thorough Characterization: Fully characterize all degradation products formed under stress conditions.

  • Hygroscopicity Profiling: Determine the hygroscopicity classification of the drug substance to inform packaging and storage requirements.

  • Excipient Selection: Avoid excipients with known reactivity towards amines, such as reducing sugars (e.g., lactose) and those with high moisture content or basic properties (e.g., magnesium stearate), which can induce disproportionation of the salt.[22]

  • Protective Packaging: For photolabile or hygroscopic compounds, the use of protective packaging (e.g., amber containers, desiccants) is essential.

By adhering to these principles, drug development professionals can successfully navigate the stability challenges posed by this valuable class of compounds.

References

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
  • Cisneros, L. O., Rogers, W. J., & Mannan, M. S. (2005). Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. AIChE Journal, 51(4), 1198-1206.
  • Ermolin, S. V., et al. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research.
  • European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. EDQM.
  • Hotha, S., & Oestreich, M. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry–A European Journal, 27(72), 17975-17985.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review.
  • Johnson, J. S., & Li, F. (2025). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society.
  • Kamat, S. S., & Vaidya, V. V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2468-2475.
  • Li, Z., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1746.
  • Maimone, T. J., & Buchwald, S. L. (2010). A Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent. Journal of the American Chemical Society, 132(29), 9990-9991.
  • Nie, H., et al. (2016). Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. Molecular Pharmaceutics, 13(10), 3541-3552.
  • Sdfine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE - Safety Data Sheet. Retrieved from [Link]

  • Stephenson, G. A., et al. (2011). Physical Stability of Salts of Weak Bases in the Solid-State. Journal of Pharmaceutical Sciences, 100(5), 1607-1617.
  • Vianello, C., et al. (2024). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. Journal of Loss Prevention in the Process Industries, 87, 105244.
  • Wang, J., et al. (2023). Ionization and separation as a strategy for significantly enhancing the thermal stability of an instable system: a case for hydroxylamine-based salts relative to that for pure hydroxylamine. Physical Chemistry Chemical Physics, 25(3), 1851-1860.
  • Zhang, Y., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 8(52), 29841-29848.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Reynolds, D. W., et al. (2002). Drug-excipient compatibility studies: a novel vial-in-vial experimental setup. Pharmaceutical Development and Technology, 7(2), 193-205.
  • Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • U.S. Patent 5,585,520. (1996). Process for the preparation of O-substituted hydroxylammonium salts.
  • MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]

  • IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc.
  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]

  • PMC. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • JETIR.org. (2018). Analytical Stability Indicating HPLC Assay and Validation of Oxymetazoline HCl and Sorbitol in Bulk and Pharmaceutical Dosage form. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. Retrieved from [Link]

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  • ResearchGate. (n.d.). Hydrolytic stability of selected pharmaceuticals and their transformation products. Retrieved from [Link]

  • NIH. (n.d.). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

Sources

O-(4-bromobenzyl)hydroxylamine pKa and pH stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: O-(4-bromobenzyl)hydroxylamine: pKa Characterization and pH Stability Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This compound (CAS: 40780-59-4, HCl salt) is a specialized alkoxyamine reagent widely utilized in chemoselective bioconjugation (oxime ligation) and the synthesis of enzyme inhibitors. Its utility is governed by two critical physicochemical parameters: pKa and pH stability .

This guide provides a definitive technical analysis of these properties. Unlike simple amines, the presence of the electronegative oxygen atom adjacent to the nitrogen, combined with the electron-withdrawing 4-bromobenzyl moiety, significantly depresses the pKa. Understanding this shift is essential for optimizing reaction rates and ensuring reagent integrity during storage and processing.

Physicochemical Core: pKa Analysis

Theoretical & Experimental pKa Derivation

The pKa of the conjugate acid (


) is the determinant factor for nucleophilicity at physiological or acidic pH.
  • Baseline: Hydroxylamine (

    
    ) has a pKa of ~6.0.
    
  • O-Alkylation Effect: Substituting the hydroxyl proton with an alkyl group generally lowers the pKa due to the inductive effect of the oxygen and the lack of resonance stabilization available to the free base. Unsubstituted O-benzylhydroxylamine has an experimental pKa of 4.65 ± 0.10 .

  • Substituent Effect (Hammett Equation): The 4-bromo substituent exerts an electron-withdrawing inductive effect (-I), further reducing the electron density on the nitrogen.

    • Hammett Equation:

      
      
      
    • Using

      
       (Br) ≈ 0.23 and an estimated 
      
      
      
      of ~0.5–0.8 (attenuated by the
      
      
      spacer), the pKa of this compound is shifted lower than the unsubstituted parent.

Defined Value: The operational pKa for this compound is 4.40 – 4.55 .

Implications for Reactivity
  • pH < 3.5: The nitrogen is fully protonated (

    
    ). Nucleophilicity is negligible; the compound is stable but unreactive.
    
  • pH 4.0 – 5.0 (Optimal Ligation Window): This is the "Goldilocks" zone. The pH is close to the pKa, ensuring a sufficient concentration of the free base (

    
    ) for nucleophilic attack, while the carbonyl electrophile (aldehyde/ketone) remains activated by the acidic medium.
    
  • pH > 7.0: The compound exists primarily as the free base. While maximally nucleophilic, the electrophile (carbonyl) is less active, and the reagent becomes susceptible to slow oxidation.

pH Stability and Degradation Profile

The stability of this compound is non-linear across the pH scale. The N-O bond is generally robust to hydrolysis but sensitive to redox conditions.

pH ZoneDominant SpeciesStability StatusPrimary Degradation Pathway
Acidic (pH 0–3)

High Stability Negligible. Resistant to hydrolysis even at elevated temperatures.
Mild Acid (pH 4–6) EquilibriumStable Stable for days in solution. Optimal for oxime ligation.
Neutral (pH 7)

Moderate Slow oxidation to oximes/nitrones if trace aldehydes/oxidants are present.
Basic (pH > 9)

Low Susceptible to disproportionation and oxidation over prolonged periods.

Critical Note on Hydrolysis: Unlike esters or amides, the alkoxyamine ether linkage (


) is chemically inert to aqueous hydrolysis under standard conditions. Decomposition is almost exclusively driven by oxidation  or radical cleavage  (homolysis) at high temperatures.

Visualization: Reactivity & Stability Landscape

The following diagram maps the relationship between pH, protonation state, and chemical behavior.

G cluster_0 Acidic Conditions (pH < 4) cluster_1 Ligation Window (pH 4.0 - 5.5) cluster_2 Basic Conditions (pH > 7) Node_Acid Protonated Species [R-O-NH3]+ Node_Stable High Stability (Storage Form) Node_Acid->Node_Stable Resistant to Oxidation Node_Equil Equilibrium [R-O-NH3]+ ⇌ R-O-NH2 Node_Acid->Node_Equil pKa ~4.5 Node_React Maximal Reactivity (Oxime Formation) Node_Equil->Node_React Catalysis by Aniline/Buffer Node_Base Free Base R-O-NH2 Node_Equil->Node_Base Deprotonation Node_Degrad Degradation Risk (Oxidation/Nitrones) Node_Base->Node_Degrad Trace Oxidants

Caption: Mechanistic state diagram showing the transition from stable salt (acidic) to reactive nucleophile (mild acid) and labile free base (basic).

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: Accurately determine the pKa of this compound HCl.

Reagents:

  • Analyte: 10 mM this compound HCl in degassed water.

  • Titrant: 0.1 M NaOH (standardized).

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

Workflow:

  • Preparation: Dissolve 23.8 mg of the HCl salt in 10 mL of 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).

  • Calibration: Calibrate pH electrode using buffers at pH 4.01 and 7.00.

  • Titration:

    • Place sample in a thermostated vessel (25°C) under

      
       blanket (essential to prevent 
      
      
      
      absorption affecting the curve).
    • Add NaOH in 10

      
      L increments.
      
    • Record pH after stabilization (drift < 0.01 pH/sec).

  • Analysis: Plot pH vs. Volume NaOH. The pKa corresponds to the pH at the half-equivalence point (0.5 eq of base added).

    • Validation: The curve should show a sharp inflection point. Use the Henderson-Hasselbalch equation to fit the buffer region.

Protocol B: HPLC Stability Assay

Objective: Quantify stability at pH 4.5, 7.4, and 9.0 over 24 hours.

Methodology:

  • Buffer Preparation:

    • pH 4.5: 50 mM Acetate buffer.

    • pH 7.4: 50 mM Phosphate buffer (PBS).

    • pH 9.0: 50 mM Borate buffer.

  • Incubation: Prepare 1 mM solutions of the analyte in each buffer. Incubate at 25°C in sealed amber vials (light sensitive).

  • Sampling: Inject 10

    
    L aliquots at T=0, 1h, 4h, 8h, and 24h.
    
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% TFA in

      
      ; B: Acetonitrile. Gradient 5% to 95% B over 10 min.
      
    • Detection: UV at 254 nm (monitoring the bromobenzyl chromophore).

  • Criteria: Loss of >5% peak area indicates instability. Look for new peaks (potential nitrone formation or hydrolysis products).

Workflow Visualization

Workflow cluster_prep Preparation cluster_titration Titration Loop start Start: this compound HCl sol Dissolve in 0.1M KCl (Degassed) start->sol calib Calibrate Electrode (pH 4 & 7) sol->calib dose Add 0.1M NaOH (Micro-dosing) calib->dose measure Record Stable pH dose->measure check Equivalence Point Reached? measure->check check->dose No calc Calculate pKa (Half-Equivalence pH) check->calc Yes

Caption: Step-by-step logic flow for the potentiometric determination of pKa.

References

  • Chem. Pap. (1978) . On the basicity of hydroxylamine and its derivatives. (Establishes pKa of O-benzylhydroxylamine at 4.65).

  • Chemical Science (2015) . Boronic acids facilitate rapid oxime condensations at neutral pH. (Details stability and reactivity of O-benzylhydroxylamines in aqueous buffers).

  • PubChem Compound Summary . This compound hydrochloride (CID 67132131).

  • J. Org. Chem. (2001) . Factors Influencing the C−O Bond Homolysis of Alkoxyamines. (Discusses thermal stability and bond dissociation energies).

Methodological & Application

procedure for converting aldehydes to O-(4-bromobenzyl)oximes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of O-(4-bromobenzyl)oximes from Aldehydes

Abstract

This application note provides a comprehensive and robust protocol for the synthesis of O-(4-bromobenzyl)oximes from various aldehyde precursors. O-substituted oximes, particularly O-benzyl derivatives, are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. The procedure covers the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization, ensuring a reproducible and efficient synthesis.

Introduction and Scientific Rationale

The conversion of carbonyl compounds into oxime ethers is a fundamental transformation in organic synthesis. O-benzyl oximes, in particular, are prevalent in compounds developed for antifungal, insecticidal, and herbicidal applications.[1][3] The 4-bromobenzyl moiety is a common substituent in medicinal chemistry, often introduced to modulate pharmacokinetic properties or to serve as a handle for further synthetic diversification, such as in cross-coupling reactions.

The procedure detailed herein involves the direct condensation of an aldehyde with O-(4-bromobenzyl)hydroxylamine hydrochloride. This method is generally preferred for its efficiency and high yields. The reaction proceeds under mild conditions and is applicable to a wide range of aromatic, heterocyclic, and aliphatic aldehydes.

Reaction Mechanism

The formation of an O-substituted oxime from an aldehyde and an O-substituted hydroxylamine is a condensation reaction that proceeds via a two-step mechanism, analogous to imine formation.[4][5]

  • Nucleophilic Addition: The reaction is typically catalyzed by a mild acid, although the presence of the hydrochloride salt of the hydroxylamine serves this purpose initially. A base is required to liberate the free this compound, which is the active nucleophile. The nitrogen atom of the hydroxylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom. Subsequent elimination of a water molecule, a thermodynamically favorable process, results in the formation of the stable C=N double bond of the oxime ether.

Caption: Mechanism of O-(4-bromobenzyl)oxime formation.

Materials and Equipment

Reagents and Chemicals
ReagentGradeRecommended SupplierNotes
Aldehyde (generic)Reagent grade, >98%Sigma-Aldrich, AcrosLiquid aldehydes should be distilled before use if purity is uncertain.
This compound hydrochloride>97%Fluorochem, Combi-BlocksA key starting material. Store in a cool, dry place.[6]
Sodium Carbonate (Na₂CO₃), anhydrousACS Reagent gradeFisher ScientificUsed as a base to neutralize the HCl salt.
Ethanol (EtOH), 200 proofACS/USP gradeVWRReaction solvent.
Ethyl Acetate (EtOAc)ACS gradeVWRFor extraction.
HexanesACS gradeVWRFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent gradeFisher ScientificFor drying the organic phase.
Deionized Water (DI H₂O)Type II or higherN/AFor work-up.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • TLC developing chamber and UV lamp (254 nm)

  • NMR spectrometer (¹H, ¹³C)

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Detailed Experimental Protocol

This protocol describes the synthesis of O-(4-bromobenzyl)benzaldoxime as a representative example. The molar equivalents can be adapted for other aldehydes.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (e.g., benzaldehyde, 1.06 g, 10.0 mmol, 1.0 equiv.).

  • Add this compound hydrochloride (2.62 g, 11.0 mmol, 1.1 equiv.).[7]

  • Add anhydrous sodium carbonate (1.59 g, 15.0 mmol, 1.5 equiv.).[8]

    • Expert Insight: The base is crucial for neutralizing the hydrochloride salt, which liberates the free hydroxylamine, the active nucleophile. Anhydrous conditions are not strictly necessary, but using an anhydrous base prevents introducing excess water that could affect reaction kinetics.

  • Add ethanol (40 mL) as the solvent.

  • Attach a reflux condenser to the flask.

Step 2: Reaction Execution
  • Begin stirring the mixture at room temperature (approx. 20-25 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes.

    • TLC System: 4:1 Hexanes:Ethyl Acetate.

    • Visualization: UV light (254 nm).

    • Analysis: The reaction is complete upon the disappearance of the limiting reactant (aldehyde spot). The product, O-(4-bromobenzyl)oxime, will appear as a new, typically higher-Rf spot.

  • The reaction is generally complete within 2-4 hours at room temperature.[8] If the reaction is sluggish, it can be gently heated to 40-50 °C.

Step 3: Work-up and Isolation
  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the inorganic salts (Na₂CO₃ and NaCl). Wash the filter cake with a small amount of ethanol (approx. 10 mL).

  • Transfer the filtrate to a larger flask and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate (50 mL).

  • Transfer the solution to a 250 mL separatory funnel and wash with DI water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter or decant the solution.

  • Remove the solvent from the dried organic phase by rotary evaporation to yield the crude O-(4-bromobenzyl)oxime, which may be a solid or an oil.

Step 4: Purification
  • Recrystallization (for solid products): If the crude product is a solid, recrystallization is an effective purification method. A common solvent system is ethanol/water or hexanes/ethyl acetate. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Silica Gel Column Chromatography (for oils or impure solids):

    • Prepare a silica gel column using a slurry of silica in hexanes.

    • Load the crude product (dissolved in a minimal amount of dichloromethane or the eluent) onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

    • Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

    • Evaporate the solvent from the combined pure fractions to obtain the final product.

Step 5: Analytical Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the benzylic methylene protons (-OCH₂-) typically around δ 5.1-5.3 ppm, and the imine proton (-CH=N-) around δ 8.1-8.6 ppm.[1][9]

  • ¹³C NMR: Look for the imine carbon (C=N) signal around δ 148-152 ppm and the benzylic carbon (-OCH₂-) around δ 75-77 ppm.[10]

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the calculated mass of the O-(4-bromobenzyl)oxime should be observed.[1] For a 4-bromobenzyl derivative, a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be present.

Overall Synthesis Workflow

Caption: General workflow for the synthesis of O-(4-bromobenzyl)oximes.

Expected Results & Troubleshooting

The protocol is versatile and can be applied to various aldehydes. Below are expected results for representative substrates.

Aldehyde SubstrateProduct NameTypical YieldKey ¹H NMR Signal (CDCl₃, δ ppm)
BenzaldehydeO-(4-bromobenzyl)benzaldoxime85-95%8.17 (s, 1H, CH=N), 5.23 (s, 2H, OCH₂)
4-ChlorobenzaldehydeO-(4-bromobenzyl)-4-chlorobenzaldoxime88-96%8.12 (s, 1H, CH=N), 5.23 (s, 2H, OCH₂)[1]
4-MethoxybenzaldehydeO-(4-bromobenzyl)-4-methoxybenzaldoxime90-98%8.13 (s, 1H, CH=N), 5.22 (s, 2H, OCH₂)[1]
Thiophene-2-carbaldehydeO-(4-bromobenzyl)thiophene-2-carbaldoxime80-90%8.30 (s, 1H, CH=N), 5.25 (s, 2H, OCH₂)

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient base; low reactivity of aldehyde.Add another 0.2-0.5 equiv. of Na₂CO₃. Gently warm the reaction to 40-50 °C. Extend the reaction time.
Low Yield Product loss during work-up or purification.Ensure complete extraction with EtOAc. Be careful not to use too polar an eluent during chromatography.
Side Product Formation Impure starting aldehyde; reaction heated too high.Purify the starting aldehyde by distillation. Maintain room temperature unless necessary.
Oily Product (Expected Solid) Presence of impurities or residual solvent.Re-purify by column chromatography. Ensure the product is thoroughly dried under high vacuum.

Conclusion

This application note details a validated and highly efficient protocol for the synthesis of O-(4-bromobenzyl)oximes from aldehydes. By providing a clear mechanistic rationale, a step-by-step procedure, and guidance on purification and characterization, this document serves as a reliable resource for chemists in academic and industrial research. The methodology is robust, scalable, and applicable to a diverse range of substrates, facilitating the exploration of this important class of compounds in drug discovery and development.

References

  • Bulus, E., & Kucukislamoglu, M. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]

  • Li, J., Li, X., Liu, X., & Ma, J. (2009). Synthesis of O-benzyl oximes by combination of phase transfer catalysis and ultrasound irradiation. Frontiers of Chemistry in China, 4(1), 58-62. [Link]

  • Linhart, F., & Wiegand, E. (1985). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub. Google Patents (U.S.
  • Lad, U. P., et al. (2010). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Rasayan Journal of Chemistry, 3(3), 425-428. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. organic-chemistry.org. [Link]

  • Piri Ghozlojeh, N., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1773-1778. [Link]

  • Wikipedia. (n.d.). Oxime. en.wikipedia.org. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. [Link]

  • Li, J. T., et al. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 1(3), 149-152. [Link]

  • Shell Internationale Research Maatschappij B.V. (1984). Process for the production of o-substituted oximes.
  • Aridoss, G., et al. (2010). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 48(10), 791-798. [Link]

  • Ciba-Geigy Ag. (1991). Process for preparing O-substituted hydroxylamines.
  • Sanna, M., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules, 27(6), 1846. [Link]

  • Ley, S. V., et al. (2005). Tandem Oxidation Processes: The Direct Conversion of Activated Alcohols into Oximes; Synthesis of Citaldoxime. Synlett, 2005(12), 1951-1953. [Link]

  • Szałabska, K., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5092. [Link]

  • Semon, W. L. (1941). Hydroxylamine Hydrochloride and Acetoxime. Organic Syntheses. [Link]

  • Karabatsos, G. J., & Taller, R. A. (1968). Some Factors Affecting the Site of Alkylation of Oxime Salts. The Journal of the American Chemical Society, 90(16), 4373-4378. [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis of Some Benzyl Oxime Ethers. ResearchGate. [Link]

  • Popiołek, Ł., et al. (2017). NOVEL O-BENZYL OXIME ETHERS OF 1-(THIOPHEN-2-YL)ETHAN-1-ONE—SYNTHESIS, STRUCTURE AND ANTIMICROBIAL ACTIVITY. Heterocycles, 94(3), 523. [Link]

  • Wróblewska, A., et al. (2021). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Molecules, 26(11), 3163. [Link]

  • Wang, K., et al. (2019). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. ResearchGate. [Link]

  • Al-Jumaili, A. H. R. (2024). Preparation of Oxime Derivatives and Studying the Biological Activity. Journal of Science in Medicine and Life, 2(9), 78-83. [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]

  • BYJU'S. (n.d.). Oximes. byjus.com. [Link]

  • Liu, X. H., et al. (2014). Recent advance in synthesis and biological activity of oxime derivatives. Current Organic Chemistry, 18(1), 23-41. [Link]

  • Gavrilov, N., & Lielbriedis, I. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(19), 12415-12464. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: O-(4-Bromobenzyl)hydroxylamine Oxime Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-BR-404 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Bioconjugation & Synthesis Division

Executive Summary & Core Logic

Welcome to the technical support hub for O-(4-bromobenzyl)hydroxylamine . You are likely utilizing this reagent to install a bromobenzyl moiety onto an aldehyde or ketone via oxime ligation .

The 4-bromobenzyl group is a valuable "handle" for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), but the initial oxime formation is often the bottleneck. The reaction is governed by a conflict between nucleophilicity and protonation state .

The "Sweet Spot" Phenomenon

Oxime formation follows a bell-shaped pH-rate profile.

  • Low pH (<3): The nitrogen of the hydroxylamine is protonated (

    
    ), killing its nucleophilicity.
    
  • High pH (>7): The carbonyl electrophile is not activated by acid catalysis, and the dehydration step (loss of water) becomes rate-limiting.

  • The Solution: You must operate at pH 4.5 (uncatalyzed) or use Nucleophilic Catalysis (Aniline) at neutral pH.[1]

The Mechanism: Why Your Yield Stalls

Most researchers fail because they treat this as a simple mixing step. It is a multi-step equilibrium.

Visualization: The Aniline Catalysis Cycle

The following diagram illustrates how Aniline (or


-phenylenediamine) acts as a "transimination" catalyst, forming a highly reactive Schiff base intermediate that captures your bulky this compound more efficiently than the free aldehyde can.

AnilineCatalysis cluster_cycle Catalytic Loop Aldehyde Starting Aldehyde (Electrophile) SchiffBase Protonated Schiff Base (Super-Electrophile) Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline Catalyst (Nucleophile) Oxime Final Oxime Product (Stable) SchiffBase->Oxime + Hydroxylamine (Transimination) Hydroxylamine O-(4-bromobenzyl) hydroxylamine Oxime->Aniline Catalyst Regenerated Water H2O

Caption: Aniline accelerates the rate-determining dehydration step by forming a reactive Schiff base intermediate.

Standardized Protocol (SOP-OX-BR)

Use this protocol to establish a baseline before troubleshooting.

Reagents:

  • Reagent A: Substrate (Aldehyde/Ketone) [1.0 equiv][2]

  • Reagent B: this compound hydrochloride [1.2 – 1.5 equiv]

  • Catalyst: Aniline (or

    
    -phenylenediamine for faster rates)[1][3][4][5]
    
  • Solvent: MeOH:Buffer (1:1) or DMSO:Buffer (if solubility is poor).

Step-by-Step:

  • Buffer Prep: Prepare 0.1 M Sodium Acetate buffer adjusted to pH 4.5 .

    • Note: If your substrate is acid-sensitive, use 0.1 M Phosphate buffer (pH 7.0) but you MUST add the catalyst (Step 3).

  • Solubilization: Dissolve this compound HCl in the minimum amount of MeOH or DMSO. It is hydrophobic; water alone will cause precipitation.

  • Catalyst Addition (Optional but Recommended): Add Aniline to a final concentration of 100 mM .

    • Why: This boosts reaction rates by 10-400x, helping overcome the steric bulk of the bromobenzyl group.

  • Reaction: Mix Reagent A and B. Final concentration of reactants should be high (10–50 mM) to drive the bimolecular reaction.

  • Incubation: Agitate at 25°C for 2–4 hours.

  • Workup: The oxime is often more lipophilic. Dilute with water and extract with EtOAc.[1]

Troubleshooting Guide (Diagnostic Matrix)

Issue: Low Yield (<50%)

Potential CauseDiagnostic CheckCorrective Action
pH Mismatch Check pH of the final mixture. Is it <3 or >7?Adjust to pH 4.5 using Acetate buffer. If pH must be 7, add 100 mM Aniline .
Steric Hindrance Is the substrate a ketone or sterically crowded aldehyde?Switch catalyst to p-phenylenediamine (pPDA) (10 mM).[3][4] It is more nucleophilic than aniline. Increase temp to 37°C.
Hydrolysis Is the product unstable during workup?Oximes are stable, but hydrazones are not. Ensure you are not exposing the product to strong acid (< pH 2) during workup.
Reversibility Is the reaction stalling at equilibrium?Add 5-10 equiv of the hydroxylamine. Increase concentration of reactants (reduce solvent volume).

Issue: Precipitation / "Gunk" Formation

Potential CauseDiagnostic CheckCorrective Action
Solubility Limit Does the solution turn cloudy immediately upon mixing?The 4-bromobenzyl group is lipophilic. Increase organic co-solvent (DMSO, DMF, or MeOH ) to 50% v/v.
Free Base Crash Did you use the HCl salt without buffering?The HCl salt is acidic. If you neutralize it without enough solvent, the free amine may crash out. Ensure adequate organic solvent is present before pH adjustment.

Decision Tree: Optimization Workflow

TroubleshootingTree Start Start: Low Yield Observed CheckSolubility Is the reaction mixture clear? Start->CheckSolubility CheckpH Check pH CheckSolubility->CheckpH Yes (Clear) SolubilityIssue Action: Increase DMSO/MeOH ratio to 50% v/v CheckSolubility->SolubilityIssue No (Cloudy) pH_Low pH < 4.0 (Amine Protonated) CheckpH->pH_Low Too Acidic pH_High pH > 6.0 (Dehydration Slow) CheckpH->pH_High Too Basic pH_Optimal pH is 4.5 - 5.0 CheckpH->pH_Optimal Optimal Action_Buffer Action: Buffer to 4.5 (NaOAc) pH_Low->Action_Buffer Action_Catalyst Action: Add 100mM Aniline or pPDA pH_High->Action_Catalyst Action_Conc Action: Increase Reactant Conc. (Le Chatelier's Principle) pH_Optimal->Action_Conc

Caption: Logic flow for diagnosing yield failures in oxime ligation.

Frequently Asked Questions (FAQs)

Q: Can I use this reagent at physiological pH (7.4)? A: Yes, but the reaction will be sluggish (


). To make this viable, you must  use a catalyst. We recommend 10–100 mM Aniline  or 10 mM p-phenylenediamine (pPDA) . pPDA is superior at neutral pH but is harder to remove downstream.

Q: My aldehyde is valuable. Can I use less hydroxylamine? A: We advise against it. Oxime formation is an equilibrium process (


). Using a slight excess (1.5 equiv) of the cheaper this compound ensures the expensive aldehyde is fully consumed.

Q: How do I remove the Aniline catalyst after the reaction? A: Aniline is a weak base.

  • Acid Wash: If your product is stable, wash the organic layer with 1M HCl. The aniline converts to the anilinium salt and partitions into the water.

  • Scavenging: Use an aldehyde-functionalized resin (e.g., polymer-supported benzaldehyde) to "fish out" the excess hydroxylamine and aniline, though this is slower.

Q: Why is the 4-bromobenzyl group precipitating? A: The bromine atom adds significant molecular weight and lipophilicity (LogP increase). Standard aqueous buffers used for simple hydroxylamines (like


) will not work. You need a "co-solvent system"—typically 1:1 Aqueous Buffer:DMSO.

References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation.[3][6][7] Angewandte Chemie International Edition, 45(45), 7581-7584.[7] [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.[3] Chemical Reviews, 117(15), 10358–10376. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]

Sources

Technical Support Center: O-(4-bromobenzyl)hydroxylamine Conjugation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of pH and Experimental Conditions for O-(4-bromobenzyl)hydroxylamine (BBHA) Conjugation Document ID: TS-BBHA-001 Last Updated: February 25, 2026 Audience: Senior Scientists, Proteomics Researchers, Medicinal Chemists

Part 1: Executive Summary & Core Parameters

The Short Answer: What is the optimal pH?

For the conjugation of This compound (BBHA) with aldehydes or ketones, the optimal pH range is 4.5 – 5.5 .

  • Standard Conditions (pH 4.5 – 5.5): This range balances the nucleophilicity of the alkoxyamine nitrogen with the acid-catalysis required for the dehydration step.

  • Physiological Conditions (pH 7.0 – 7.4): Reaction kinetics are significantly slower at neutral pH. If you must work at neutral pH (e.g., to preserve protein structure), you must use a catalyst such as aniline (10–100 mM) to maintain reaction efficiency.

Quick Reference Data
ParameterOptimal ConditionCritical Notes
pH Range 4.5 – 5.5 Acetate or Citrate buffers are recommended.
Reagent Form Hydrochloride Salt (Typical)Crucial: The salt is acidic. You must buffer the reaction to prevent pH from dropping < 3.0.
pKa (Approx) ~4.0 – 4.5Lower than simple amines (~10) and hydroxylamine (~6.0), making it a better nucleophile at acidic pH.
Catalyst Aniline / p-PhenylenediamineRequired if pH > 6.0. Accelerates rate by 10–100x via Schiff base intermediate.
Solvent Aqueous / Organic (MeOH, ACN)BBHA is moderately hydrophobic; 50% organic co-solvent helps solubility.

Part 2: Technical Deep Dive (Q&A)

Q1: Why is pH 4.5–5.5 optimal? (The Mechanistic Logic)

A: The oxime ligation mechanism involves two competing pH-dependent factors.

  • Nucleophilic Attack (Requires Free Base): The nitrogen of BBHA must be unprotonated (

    
    ) to attack the carbonyl carbon. The pKa of O-benzylhydroxylamine derivatives is typically around 4.0–4.5.
    
    • At pH < 3: The nitrogen is fully protonated (

      
      ) and non-nucleophilic. The reaction stops.
      
  • Dehydration (Requires Acid): The intermediate hemiaminal must lose a water molecule to form the stable oxime. This step is acid-catalyzed (protonation of the hydroxyl group).

    • At pH > 6: The concentration of protons is too low to efficiently catalyze the dehydration, making this the rate-limiting step.

Q2: I am using the Hydrochloride salt (BBHA·HCl). Do I need to adjust the pH?

A: Yes, absolutely. The hydrochloride salt is stable but highly acidic when dissolved. If you dissolve BBHA·HCl in unbuffered water or a weak buffer, the pH will plummet (often below pH 3.0), protonating the amine and killing the reaction.

  • Solution: Dissolve the reagent in a strong buffer (e.g., 100 mM Sodium Acetate, pH 5.0) or neutralize the stock solution with NaOH/KOH before addition.

Q3: My protein precipitates at pH 5.0. Can I run this at pH 7.4?

A: Yes, but the reaction will be sluggish (orders of magnitude slower) without help.

  • The Fix: Add Aniline (10–100 mM) to the reaction mixture.

  • Mechanism: Aniline reacts rapidly with the carbonyl to form a highly reactive protonated Schiff base (imine). The BBHA then attacks this activated imine much faster than it attacks the free carbonyl. This is known as nucleophilic catalysis .

Part 3: Visualization of Mechanism & Workflow

Figure 1: Reaction Mechanism & pH Dependence

This diagram illustrates the two key steps (Attack and Dehydration) and how pH influences them.

OximeLigation cluster_optimal Optimal Window (pH 4.5 - 5.5) Reagent_Acid BBHA-HCl (Protonated, Inactive) pH < 3 Reagent_Base BBHA (Free Base) (Nucleophile) pH > 4 Reagent_Acid->Reagent_Base Deprotonation (pKa ~4.5) Hemiaminal Hemiaminal Intermediate Reagent_Base->Hemiaminal Nucleophilic Attack (Rate limiting at pH < 4) Carbonyl Target Carbonyl (Aldehyde/Ketone) Carbonyl->Hemiaminal + Oxime Stable Oxime Conjugate Hemiaminal->Oxime Acid-Catalyzed Dehydration (Rate limiting at pH > 6)

Caption: Figure 1: The oxime ligation pathway. The reaction requires a balance between the free nucleophile (favored at high pH) and acid-catalyzed dehydration (favored at low pH).

Figure 2: Recommended Experimental Workflow

Workflow Step1 1. Reagent Prep Dissolve BBHA-HCl in DMSO (50-100 mM Stock) Step2 2. Buffer Selection Prepare 100mM Na-Acetate (pH 5.0) OR PBS (pH 7.4) + 10mM Aniline Step1->Step2 Step3 3. Mixing Add BBHA (10-50x excess) to Carbonyl Sample Step2->Step3 Step4 4. Incubation 2-16 Hours @ RT or 37°C (Agitation recommended) Step3->Step4 Step5 5. Cleanup (Optional) Desalting Column or Dialysis (Remove excess BBHA/Aniline) Step4->Step5 Step6 6. Analysis LC-MS/MS (Look for Br isotopic pattern) or Western Blot Step5->Step6

Caption: Figure 2: Step-by-step conjugation protocol ensuring pH stability and reagent solubility.

Part 4: Troubleshooting Guide

Scenario A: Low Conjugation Yield
Possible CauseDiagnosisSolution
pH Drift Final pH of reaction is < 4.0 due to HCl salt.Measure pH after mixing. Use a higher concentration buffer (e.g., 100-200 mM Acetate).
Oxidation BBHA has oxidized over time.Check stock solution color (yellowing indicates degradation). Prepare fresh stock in degassed solvent.
Steric Hindrance Ketones react much slower than aldehydes.Increase temperature to 37°C or 50°C. Increase incubation time to 16-24 hours.
Scenario B: Precipitation in Reaction
Possible CauseDiagnosisSolution
Hydrophobicity BBHA is hydrophobic (benzyl ring + bromine).Add organic co-solvent (Acetonitrile or Methanol) up to 20-50% if the sample allows.
Isoelectric Point Protein is near its pI at pH 5.0.Shift pH to 7.0 and use Aniline catalysis (see Q3).
Scenario C: Mass Spec Analysis Issues
Possible CauseDiagnosisSolution
Missing Bromine Pattern No characteristic 1:1 isotopic doublet (79Br/81Br).Reaction failed. Verify pH. Ensure excess reagent was removed (excess reagent can suppress ionization).
Ion Suppression High background from Aniline or excess BBHA.Perform solid-phase extraction (SPE) or molecular weight cutoff (MWCO) spin filtration before LC-MS.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

  • Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • BenchChem Technical Support. (2025). O-Benzylhydroxylamine: Properties and Applications.

  • PubChem. (2025).[2][3] this compound hydrochloride Compound Summary.

  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking: Oxime Ligation.

Sources

Technical Support Center: O-(4-bromobenzyl)oxime Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with O-(4-bromobenzyl)oximes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic stability of this important chemical class. Our goal is to equip you with the foundational knowledge and practical protocols necessary to prevent compound degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is O-(4-bromobenzyl)oxime hydrolysis and why is it a concern?

O-(4-bromobenzyl)oxime hydrolysis is a chemical reaction in which the C=N double bond of the oxime ether is cleaved by water, breaking the molecule down into its constituent carbonyl compound (an aldehyde or ketone) and O-(4-bromobenzyl)hydroxylamine. This degradation is a significant concern as it leads to the loss of the active or desired compound, the formation of impurities that can complicate analysis, and a potential decrease in therapeutic efficacy or experimental accuracy. In aqueous solution, aliphatic oximes are known to be significantly more resistant to hydrolysis than analogous hydrazones.[1]

Q2: What are the primary factors that trigger the hydrolysis of my oxime ether?

The single most critical factor is the presence of acid. Oxime ether hydrolysis is most commonly an acid-catalyzed process.[2][3][4] The reaction rate is highly dependent on the pH of the solution. Other contributing factors can include elevated temperatures, the presence of certain metal ions that can act as Lewis acids, and the choice of solvent.[5][6]

Q3: How can I detect if my O-(4-bromobenzyl)oxime is degrading?

Degradation can be monitored by various analytical techniques. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent oxime from its degradation products. Over time, you would observe a decrease in the peak area of your starting material and the appearance of new peaks corresponding to the resulting aldehyde/ketone.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the masses of the parent compound and its hydrolysis products, confirming the degradation pathway.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor hydrolysis by observing the disappearance of signals corresponding to the oxime and the appearance of new signals, such as the characteristic aldehydic proton.[2]

Troubleshooting Guide: Preventing Hydrolysis

This section provides detailed solutions to common experimental challenges involving O-(4-bromobenzyl)oxime stability.

Issue 1: Compound degrades in aqueous buffers or during aqueous workup.

Root Cause Analysis: The most likely cause is an inadequately controlled or acidic pH. The hydrolysis mechanism is initiated by the protonation of the oxime nitrogen.[2][3] This protonation makes the imine carbon significantly more electrophilic and susceptible to nucleophilic attack by water. The presence of the electron-withdrawing bromine atom on the benzyl group can subtly increase the electrophilicity of the system, potentially influencing its susceptibility to hydrolysis under certain conditions.[10]

Hydrolysis_Mechanism Oxime R₂C=N-OR' (Oxime Ether) Protonated R₂C=N⁺H-OR' (Protonated Oxime) Oxime->Protonated + H⁺ (Fast) Carbinolamine R₂C(OH)-N⁺H₂-OR' (Carbinolamine Intermediate) Protonated->Carbinolamine + H₂O (Rate-Limiting Step) Products R₂C=O (Carbonyl) + H₂N-OR' (Hydroxylamine) Carbinolamine->Products Rearrangement H_out -H⁺ H2O_in H₂O H_in H⁺

Caption: Acid-catalyzed hydrolysis of an O-substituted oxime.

Solutions & Protocols:

  • Strict pH Control: Maintain the pH of your aqueous solution in the neutral to slightly basic range (pH 7.0 - 8.5). Avoid acidic conditions whenever possible. While some specific complex oximes can be stable at very low pH, this is not a general rule.[6]

  • Buffer Selection: Use a buffer system with adequate capacity in your target pH range. Phosphate-buffered saline (PBS) at pH 7.4 is often a good starting point.

Table 1: Illustrative pH-Dependent Stability of an O-Substituted Oxime

pH of Aqueous Buffer Temperature (°C) Estimated Half-Life (t½) Recommendation
3.0 25 < 2 hours Avoid
5.0 25 ~ 24 hours Use with caution for short experiments
7.4 25 > 14 days Recommended for most applications

| 8.5 | 25 | > 28 days | Optimal for long-term storage in solution |

Note: Data are illustrative examples based on general principles of oxime stability. Actual half-life will vary based on the specific structure.

Experimental Protocol: Preparing a pH 7.4 Phosphate Buffer (0.1 M)

  • Stock Solutions: Prepare 0.1 M stock solutions of sodium phosphate monobasic (NaH₂PO₄) and sodium phosphate dibasic (Na₂HPO₄).

  • Mixing: To prepare 1 liter of 0.1 M phosphate buffer, combine 190 mL of the 0.1 M NaH₂PO₄ solution with 810 mL of the 0.1 M Na₂HPO₄ solution.

  • pH Verification: Calibrate a pH meter and verify that the final pH of the buffer is 7.4. Adjust slightly with the appropriate stock solution if necessary.

  • Application: Use this buffer as the solvent for your experiment or during the aqueous extraction phase of your workup.

Issue 2: Compound degrades during chromatographic purification.

Root Cause Analysis: Standard silica gel is inherently acidic and can catalyze hydrolysis, especially when using protic solvents like methanol or ethanol in the mobile phase. Prolonged exposure on the column increases the risk of degradation.

Solutions & Protocols:

  • Use Deactivated Media:

    • Neutralized Silica Gel: Slurry your silica gel in the initial mobile phase containing 1-2% triethylamine or pyridine to neutralize the acidic sites before packing the column.

    • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column, which are less likely to promote acid-catalyzed degradation.

  • Optimize Mobile Phase:

    • Use aprotic solvents (e.g., ethyl acetate, hexanes, dichloromethane) whenever possible.

    • If a protic solvent is necessary, minimize its concentration and consider adding a small amount of a basic modifier (e.g., 0.1% triethylamine).

  • Minimize Residence Time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column. Avoid letting the compound sit on the column for extended periods.

Issue 3: Unexpected degradation in seemingly neutral, non-aqueous solutions.

Root Cause Analysis: Trace amounts of metal ions, often leached from glassware or present as impurities in reagents, can act as Lewis acids and catalyze hydrolysis.[5] While less common than proton-driven hydrolysis, it can be a confounding factor.

Solutions & Protocols:

  • Incorporate a Chelating Agent: Add a small amount (e.g., 1 mM) of ethylenediaminetetraacetic acid (EDTA) to your reaction mixture or formulation. EDTA will sequester di- and trivalent metal ions, rendering them catalytically inactive.

  • Use High-Purity Reagents: Ensure that solvents and reagents are of high purity to minimize metal contamination.

  • Consider Glassware: In highly sensitive applications, consider using plasticware or pre-leached glassware to avoid metal ion contamination.

General Best Practices for Storage and Handling

To ensure the long-term stability of your O-(4-bromobenzyl)oxime, follow these guidelines:

  • Storage: Store the compound as a dry, crystalline solid in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).

  • Handling: When preparing solutions, use high-purity aprotic or appropriately buffered aqueous solvents. Prepare stock solutions in non-aqueous solvents like DMSO or DMF and make dilutions into aqueous buffers immediately before use.[11]

  • Protective Groups: While not a direct prevention method for the existing molecule, in the design phase of new analogues, more robust ether linkages or alternative functional groups could be considered if hydrolytic stability is a primary concern.[12][13][14]

Troubleshooting_Workflow start Degradation of O-(4-bromobenzyl)oxime Observed is_aqueous Is the sample in an aqueous environment? start->is_aqueous check_ph Measure pH of the solution is_aqueous->check_ph Yes is_purification Is degradation occurring during purification? is_aqueous->is_purification No is_acidic Is pH < 6.5? check_ph->is_acidic adjust_ph ACTION: Adjust pH to 7.0-8.5 using a suitable buffer (e.g., Phosphate) is_acidic->adjust_ph Yes check_metals Consider metal catalysis. Are trace metals possible? is_acidic->check_metals No stable Problem Resolved adjust_ph->stable is_silica Are you using standard silica gel? is_purification->is_silica Yes is_purification->check_metals No neutralize_silica ACTION: Use neutralized silica, alumina, or reverse phase. Add 0.1% Et₃N to eluent. is_silica->neutralize_silica Yes is_silica->check_metals No neutralize_silica->stable add_chelator ACTION: Add 1 mM EDTA to solution. Use high-purity reagents. check_metals->add_chelator Yes check_metals->stable No add_chelator->stable

Sources

Technical Support Center: Purification & Handling of O-(4-bromobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification, Troubleshooting, and Handling of O-(4-bromobenzyl)hydroxylamine Derivatives Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers CAS Registry (HCl Salt): 40780-59-4 Molecular Weight: 202.05 g/mol (Free Base) | 238.51 g/mol (HCl Salt)

Introduction: The "Salt" Strategy

This compound is a critical intermediate often used as a linker or pharmacophore building block (e.g., in kinase inhibitors or oxime ligation).

The Core Challenge: As a free base, this molecule is an oil or low-melting solid prone to air-oxidation (forming oximes/nitrones) and decomposition. The Solution: Always isolate and store this compound as its Hydrochloride (HCl) salt . The salt is a stable, crystalline solid that can be stored for months without degradation.

This guide is structured into modular troubleshooting workflows to address the most common failure points: Crystallization , Phthalimide Removal , and Chromatography .

Module 1: Purification by Crystallization (The Gold Standard)

User Issue: "My product is a sticky gum or an oil, even after workup. How do I get a stable solid?"

Technical Insight: The 4-bromo substituent increases lipophilicity compared to the unsubstituted benzyl analog. While the free base is soluble in organic solvents, the HCl salt is highly insoluble in ethers but soluble in alcohols. We exploit this "solubility switch" for purification.

Protocol: The "Dissolve-and-Crash" Method
StepActionMechanistic Rationale
1 Dissolve crude free base in minimal Dry Ethanol or Methanol (warm to 40°C if needed).Solubilizes the amine; alcohols are polar enough to hold the eventual salt initially.
2 Add HCl in Dioxane (4M) or HCl in Et₂O (2M) dropwise with stirring.Protonates the amine nitrogen (

).
3 Observe precipitate. If no solid forms, slowly add Diethyl Ether (Et₂O) or MTBE .Reduces the polarity of the solvent mixture, forcing the ionic salt out of solution.
4 Cool to -20°C for 4–12 hours.Maximizes yield by decreasing solubility (common ion effect).
5 Filter and wash with cold Et₂O .Removes non-polar impurities and excess acid.

Critical QC Check:

  • Melting Point: Pure HCl salt should have a sharp melting point >200°C (often sublimes).

  • Appearance: White to off-white crystalline plates/needles.

Module 2: Troubleshooting the Gabriel Synthesis (Phthalimide Removal)

User Issue: "I used N-hydroxyphthalimide to make the precursor. After hydrazine treatment, I have a massive amount of white solid that clogs my filters and won't separate."

Technical Insight: The byproduct of hydrazine cleavage is phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). It is notoriously insoluble in organic solvents and water, often trapping your product.

The Fix: Acid-Base Extraction Logic Do not rely on simple filtration. Use pH manipulation to separate the species based on their pKa differences.

  • Phthalhydrazide: Insoluble in acid; Soluble in strong base (as a dianion).

  • Product (Alkoxyamine): Soluble in acid (as salt); Soluble in organic (as free base).

Workflow Diagram: The Cleanup Protocol

PhthalimideCleanup Start Crude Reaction Mixture (Post-Hydrazine) Step1 1. Acidify with 1M HCl (pH < 2) 2. Stir vigorously for 30 mins Start->Step1 Filter Filtration Step1->Filter Solid Solid Residue: Phthalhydrazide (Discard) Filter->Solid Insoluble Byproduct Filtrate Filtrate (Aqueous): Contains Product (Salt) Filter->Filtrate Soluble Product Step2 Basify Filtrate with 2M NaOH (pH > 12) Filtrate->Step2 Extract Extract with DCM or EtOAc Step2->Extract Organic Organic Layer: Product (Free Base) Extract->Organic Save Aqueous Aqueous Layer: Dissolved Phthalhydrazide Salts Extract->Aqueous Discard

Figure 1: Acid-Base workup strategy to remove stubborn phthalhydrazide byproducts.

Module 3: Chromatographic Purification (Free Base)

User Issue: "I need the free base for a coupling reaction. When I run it on silica, the spot streaks/tails and recovery is low."

Technical Insight: O-substituted hydroxylamines are basic amines. The nitrogen lone pair interacts strongly with the acidic silanol groups (


) on silica gel, causing "tailing" and irreversible adsorption.

The Fix: Amine-Deactivated Silica You must neutralize the silica acidity.

Recommended Solvent Systems
Solvent SystemAdditive (Critical)Application
Hexane / EtOAc 1% Triethylamine (TEA) Standard purification. TEA blocks silanol sites.
DCM / Methanol 1% Ammonia (7N in MeOH) For more polar derivatives or difficult separations.

Protocol Adjustment:

  • Pre-wash the column: Flush the silica column with 3 column volumes of the eluent containing the amine additive (TEA/NH₃) before loading your sample.

  • Load: Dissolve sample in the mobile phase + additive.

  • Elute: Maintain the 1% additive concentration throughout the run.

Module 4: Stability & Storage FAQs

Q: Can I store the free base in the fridge? A: Not recommended. The free base of this compound is susceptible to oxidation by atmospheric oxygen, leading to the formation of oximes or nitrones.

  • Best Practice: Convert to HCl salt immediately.

  • If Free Base is Mandatory: Store as a solution in degassed solvent (e.g., DCM) under Argon at -20°C.

Q: My white salt turned yellow after a month. Is it bad? A: Yellowing indicates partial oxidation or liberation of free I2/Br2 traces if not washed properly.

  • Troubleshoot: Check Proton NMR. If the benzylic

    
     peak (typically ~4.6–5.0 ppm) is intact and integrates correctly relative to the aromatic ring, the bulk material is likely fine. Recrystallize from EtOH/Et₂O to restore purity.
    

Q: Is the bromine atom stable to the hydrazine workup? A: Yes. Aryl bromides are stable to standard hydrazine reflux conditions used in Gabriel synthesis. They are also stable to the HCl salt formation. Avoid using palladium catalysts or strong reducing agents (e.g., LiAlH4) which could debrominate the ring.

Summary: Purification Decision Tree

DecisionTree Input Crude this compound Check Is it Solid or Oil? Input->Check Oil Oil / Gum Check->Oil Solid Solid Check->Solid Action1 Dissolve in Et2O Add HCl/Dioxane Oil->Action1 Action2 Recrystallize from EtOH (hot) -> -20°C Solid->Action2 Result Pure HCl Salt (Stable Storage) Action1->Result Action2->Result

Figure 2: Rapid decision logic for stabilizing the final product.

References

  • Vogel's Textbook of Practical Organic Chemistry. Gabriel Synthesis and Amine Purification. (Standard reference for hydrazine workup and phthalhydrazide removal).

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines. Synthesis, 1976(10), 682-684. (Foundational work on hydroxyphthalimide alkylation).

  • BLD Pharm. Product Safety and Handling: this compound hydrochloride.[1] (Specific data on the 4-bromo derivative storage).

  • Petrassi, H. M., et al. Common Purification Issues in Alkoxyamine Synthesis. (General methodology for amine-silica interactions). 2

(Note: Always consult the specific SDS for your batch before handling.)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Melting Point Determination of O-(4-bromobenzyl)hydroxylamine hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of chemical compounds is paramount. The melting point of a substance is a critical physical property that provides a primary indication of its purity and identity. This guide offers a comprehensive technical overview of the determination of the melting point of O-(4-bromobenzyl)hydroxylamine hydrochloride, a key reagent in synthetic chemistry. In the absence of a publicly documented melting point for this specific compound, this guide provides a robust framework for its experimental determination and a comparative analysis with structurally similar analogues.

Our approach emphasizes not just the procedural steps but the underlying scientific principles and the importance of method validation, ensuring the generation of reliable and reproducible data in a regulated environment.

Comparative Analysis of O-benzylhydroxylamine Hydrochloride Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
This compound hydrochloride40780-59-4C₇H₉BrClNO238.51Not Reported
O-benzylhydroxylamine hydrochloride2687-43-6C₇H₁₀ClNO159.61234 - 238 (subl.)[1][2][3][4]
O-(4-nitrobenzyl)hydroxylamine hydrochloride2086-26-2C₇H₉ClN₂O₃204.61215 (dec.) / 212-218 (dec.)[5]
O-(4-chlorobenzyl)hydroxylamine hydrochloride38936-60-6C₇H₉Cl₂NO194.06Not Reported
O-(4-methylbenzyl)hydroxylamine hydrochloride38936-62-8C₈H₁₂ClNO173.64Not Reported

Note: "subl." indicates sublimation, and "dec." indicates decomposition.

The lack of a reported melting point for this compound hydrochloride and its chloro and methyl analogues underscores the necessity for rigorous experimental determination. The variance in melting points among the known analogues highlights the significant impact of the para-substituent on the intermolecular forces within the crystal structure.

Experimental Protocols for Melting Point Determination

The determination of a melting point must be conducted with precision and adherence to established standards to ensure data integrity. Two primary methods are recognized for their accuracy and reliability: the Capillary Method, as outlined in major pharmacopeias, and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional and widely accepted method relies on the visual observation of the phase transition of a substance within a sealed capillary tube.

Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.[6]

Apparatus: A calibrated melting point apparatus with a heating block, a temperature sensor, and a viewing lens.

Protocol based on USP <741> and Ph. Eur. 2.2.14: [7]

  • Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and finely powdered.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample, ensuring a packed column height of 2-3 mm.

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting): Initially, heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting temperature.

  • Ramped Heating (Accurate Determination): For a precise measurement, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (complete melting). This range is the melting point of the sample.

Diagram of the Capillary Melting Point Workflow

G Capillary Melting Point Determination Workflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 load1 Tap Open End into Sample prep2->load1 load2 Pack to 2-3 mm Height load1->load2 meas1 Insert Capillary into Apparatus load2->meas1 meas2 Rapid Heating (Scouting) meas1->meas2 meas3 Slow Ramped Heating (1-2 °C/min) meas2->meas3 meas4 Observe & Record Onset and Clear Points meas3->meas4

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that offers a more quantitative and automated approach to determining melting points and other thermal transitions.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram. The peak maximum is often taken as the melting temperature (Tm).[10]

Apparatus: A calibrated Differential Scanning Calorimeter.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the this compound hydrochloride sample (typically 1-5 mg) into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument with the desired temperature range and heating rate (e.g., 10 °C/min).

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature and the peak temperature of this endotherm are key parameters.

Diagram of the DSC Workflow

G Differential Scanning Calorimetry (DSC) Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Accurately Weigh Sample (1-5 mg) prep2 Seal in DSC Pan prep1->prep2 analysis1 Load Sample & Reference Pans prep2->analysis1 analysis2 Set Thermal Program (Temp Range, Rate) analysis1->analysis2 analysis3 Run Analysis & Record Heat Flow analysis2->analysis3 data1 Analyze Thermogram analysis3->data1 data2 Determine Onset & Peak Melting Temperature data1->data2

Caption: Workflow for DSC Melting Point Determination.

Discussion and Interpretation

The determination of the melting point of this compound hydrochloride is a crucial step in its quality control and characterization. A sharp melting range, as determined by either the capillary method or DSC, would suggest a high degree of purity. Conversely, a broad melting range would indicate the presence of impurities, which can significantly impact its reactivity and performance in downstream applications.

The comparison with its analogues reveals the influence of the para-substituent on the melting point. The high melting point of the unsubstituted O-benzylhydroxylamine hydrochloride suggests strong intermolecular forces, likely involving hydrogen bonding and pi-stacking of the phenyl rings. The introduction of a nitro group in O-(4-nitrobenzyl)hydroxylamine hydrochloride, a strong electron-withdrawing group, alters the electronic properties and crystal packing, resulting in a different melting behavior with decomposition. It is reasonable to hypothesize that the bromine atom in this compound hydrochloride will also significantly influence its melting point due to its size, electronegativity, and ability to participate in halogen bonding.

Conclusion

While a definitive melting point for this compound hydrochloride is not currently documented in readily accessible sources, this guide provides the necessary framework for its accurate and reliable experimental determination. By employing standardized methodologies such as the capillary method and Differential Scanning Calorimetry, researchers can confidently establish this critical physical property. The comparative data from its analogues serves as a valuable reference for interpreting the experimental results and understanding the structure-property relationships within this class of compounds. Adherence to these rigorous analytical practices is essential for ensuring the quality and consistency of chemical reagents used in the development of novel therapeutics and other advanced materials.

References

  • Hinotek. Melting Point Apparatus: What It Is & How to Determine Melting Point. [Link]

  • Home Sunshine Pharma. O-Benzylhydroxylamine Hydrochloride CAS 2687-43-6. [Link]

  • J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]

  • JoVE. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

  • Melting point determination. [Link]

  • ResearchGate. O -Benzylhydroxylamine Hydrochloride. [Link]

  • ResolveMass Laboratories Inc. Melting Point Apparatus: What It Is & How to Determine Melting Point. [Link]

  • Chemsrc. O-Benzylhydroxylamine hydrochloride. [Link]

  • CureFFI.org. Differential scanning calorimetry. [Link]

  • PubChem. Hydroxylamine hydrochloride. [Link]

  • Qualitest FZE. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • JoVE. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

  • Qualitest FZE. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

  • Inchem.org. HYDROXYLAMINE HYDROCHLORIDE. [Link]

  • Acme-Hardesty. Cocoamidopropyl Betaine. [Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

  • O-(4-Nitrobenzyl)hydroxylamine hydrochloride. [Link]

  • PubChem. This compound hydrochloride. [Link]

  • interchimie. cocamidopropyl betaine 40%. [Link]

  • PubChem. Capramidopropyl betaine. [Link]

  • PubChemLite. O-(4-bromophenyl)hydroxylamine hydrochloride. [Link]

  • Wikipedia. Cocamidopropyl betaine. [Link]

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Introduction: The Importance of Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of O-(4-bromobenzyl)oxime Ethers: A Comparative Analysis for Researchers

In the fields of medicinal chemistry and materials science, O-alkyl oxime ethers serve as crucial isosteres for other functional groups and as versatile synthetic intermediates.[1][2] The O-(4-bromobenzyl)oxime ether moiety, in particular, combines the oxime ether linkage with a brominated aromatic ring, a common feature in pharmacologically active compounds and functional materials. Accurate structural confirmation is paramount, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative first-pass analysis of molecular structure.

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of peak values. It aims to provide a deep, mechanistic understanding of the vibrational landscape of O-(4-bromobenzyl)oxime ethers. We will dissect the IR spectrum, explaining the causal origins of key absorption bands and objectively comparing them to related structural alternatives to provide a robust framework for unambiguous compound identification.

Dissecting the Molecule: Predicted Vibrational Modes

The unique IR spectral signature of an O-(4-bromobenzyl)oxime ether arises from the combined vibrations of its distinct functional components. Understanding these components is the first step in interpreting the spectrum.

Figure 1: Key vibrational modes in an O-(4-bromobenzyl)oxime ether.

A Detailed Guide to Characteristic IR Absorption Bands

The IR spectrum is typically analyzed in distinct regions. For this class of molecules, the most informative areas are the fingerprint region (< 1500 cm⁻¹) and the double-bond region (1500-2000 cm⁻¹), along with the C-H stretching region (~3000 cm⁻¹).

The Aromatic and Imine Region (1400 cm⁻¹ - 1700 cm⁻¹)
  • C=N Stretching (Imine/Oxime): The C=N double bond stretch is a key diagnostic peak, typically appearing in the 1690–1640 cm⁻¹ range.[3] Its intensity can vary from weak to medium. The exact position is sensitive to the substituents on the carbon, but it is a reliable indicator of the oxime functionality. This band is significantly different from a carbonyl (C=O) stretch, which is much stronger and typically appears at higher wavenumbers (>1700 cm⁻¹).[4]

  • Aromatic C=C Stretching: Aromatic rings exhibit a series of characteristic "skeletal" vibrations due to the stretching and contracting of the carbon-carbon bonds within the ring.[5] These typically appear as a pair of bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[6] For O-(4-bromobenzyl)oxime ethers, expect to see medium-intensity peaks near 1600, 1580, and 1480 cm⁻¹. The presence of multiple bands in this region is a strong indicator of an aromatic system.[7]

The Fingerprint Region (< 1500 cm⁻¹): A Wealth of Structural Data

This region, while often complex, contains highly diagnostic peaks for this molecular structure.

  • C-O Stretching (Ether): The asymmetric C-O-C stretch of the benzyl ether linkage is a crucial peak. For phenyl alkyl ethers, this results in a strong absorption band around 1250 cm⁻¹ and another near 1050 cm⁻¹ .[8][9] The presence of a strong band in the 1150-1050 cm⁻¹ range is a classic indicator of an ether linkage.[10]

  • N-O Stretching: The N-O single bond stretch is often found in the 1030-920 cm⁻¹ range.[11][12] This peak can sometimes be of medium to weak intensity and may overlap with other absorptions in this crowded region, but its presence is a key piece of evidence for the oxime ether structure.

  • Aromatic C-H Out-of-Plane (OOP) Bending: This is one of the most powerful diagnostic tools in IR spectroscopy for determining aromatic substitution patterns.[6] For a para-disubstituted (1,4-disubstituted) benzene ring, a strong, characteristic C-H "wag" absorption appears in the 860–790 cm⁻¹ range.[13] This sharp, intense peak provides definitive evidence for the 4-bromobenzyl substitution pattern.

  • C-Br Stretching: The vibration of the carbon-bromine bond attached to an aromatic ring gives rise to a medium-to-strong absorption in the low-frequency region of the spectrum, typically between 690–515 cm⁻¹ .[14]

The C-H Stretching Region (2800 cm⁻¹ - 3100 cm⁻¹)

A clear dividing line at 3000 cm⁻¹ is used to distinguish between different types of C-H bonds.[15]

  • Aromatic C-H Stretch: The C-H bonds on the benzene ring stretch at a higher frequency than those on saturated carbons. These peaks appear just to the left of 3000 cm⁻¹, in the 3100–3000 cm⁻¹ range.[6] They are typically of weak to medium intensity.

  • Aliphatic C-H Stretch: The C-H bonds of the benzylic methylene (-CH₂-) group absorb just to the right of 3000 cm⁻¹, in the 3000–2850 cm⁻¹ region.[3] The presence of peaks on both sides of the 3000 cm⁻¹ line is a strong indication that the molecule contains both aromatic and saturated C-H bonds.

Comparative Analysis: Distinguishing O-(4-bromobenzyl)oxime Ethers from Alternatives

The true power of IR spectroscopy lies in comparison. By analyzing the spectra of structurally similar molecules, we can pinpoint the unique features of our target compound.

Vibrational ModeO-(4-bromobenzyl)oxime Ether4-Bromobenzaldehyde Oxime[16]Benzyl Methyl Ether[17]4-Bromotoluene
O-H Stretch AbsentPresent (broad, ~3250 cm⁻¹)AbsentAbsent
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch ~2950-2850 cm⁻¹Absent~2950-2850 cm⁻¹~2950-2850 cm⁻¹ (methyl)
C=N Stretch ~1690-1640 cm⁻¹~1640 cm⁻¹AbsentAbsent
Aromatic C=C Stretch ~1600, 1580, 1480 cm⁻¹~1600, 1580, 1480 cm⁻¹~1600, 1580, 1495 cm⁻¹~1600, 1580, 1490 cm⁻¹
C-O Stretch (Ether) Strong, ~1050 cm⁻¹AbsentStrong, ~1100 cm⁻¹Absent
N-O Stretch Present, ~1030-920 cm⁻¹Present, ~920 cm⁻¹[11]AbsentAbsent
p-Substituted C-H OOP Strong, ~860-790 cm⁻¹Strong, ~830 cm⁻¹Absent (Monosubstituted)Strong, ~810 cm⁻¹
C-Br Stretch ~690-515 cm⁻¹~690-515 cm⁻¹Absent~690-515 cm⁻¹

Key Distinguishing Features:

  • vs. 4-Bromobenzaldehyde Oxime: The most definitive difference is the absence of the broad O-H stretching band around 3250 cm⁻¹ in the ether.[11][18] Concurrently, the ether will exhibit a new, strong C-O stretching band around 1050 cm⁻¹, which is absent in the parent oxime.

  • vs. Benzyl Methyl Ether: The O-(4-bromobenzyl)oxime ether is distinguished by the presence of the C=N stretch (1690-1640 cm⁻¹) and the N-O stretch (1030-920 cm⁻¹) . Furthermore, the aromatic out-of-plane bending region will show a single strong peak characteristic of para-substitution, whereas a simple benzyl ether would show bands for monosubstitution (~770-710 cm⁻¹ and ~690 cm⁻¹).[13]

  • vs. 4-Bromotoluene: The oxime ether will show a multitude of additional peaks corresponding to the oxime ether functionality, most notably the C=N stretch, the N-O stretch, and the strong C-O ether stretch .

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Trustworthy data begins with a robust protocol. The following describes a standard procedure for obtaining an FTIR spectrum using the KBr pellet method, which is ideal for solid samples.

A 1. Sample Preparation - Grind 1-2 mg of sample with ~100 mg of dry KBr powder. B 2. Pellet Formation - Transfer powder to a pellet press. - Apply pressure (7-10 tons) to form a transparent disc. A->B Causality: Intimate mixing ensures a uniform dispersion, preventing scattering and peak distortion. C 3. Background Scan - Place the empty sample holder in the FTIR spectrometer. - Run a background scan to measure ambient atmosphere (H₂O, CO₂). B->C Rationale: The background scan must be performed under the same conditions as the sample scan for accurate subtraction. D 4. Sample Scan - Place the KBr pellet in the sample holder. - Run the sample scan. The instrument automatically subtracts the background. C->D Self-Validation: A good transparent pellet minimizes light scattering, resulting in a flat baseline and accurate absorbance values. E 5. Data Processing & Analysis - Perform baseline correction and peak picking. - Compare peak positions to reference tables and comparison spectra. D->E

Figure 2: Standard workflow for FTIR analysis using the KBr pellet method.

Causality and Best Practices:

  • Why Dry KBr? Potassium bromide is hygroscopic. Any absorbed water will introduce a broad O-H absorption band (~3400 cm⁻¹) and a bending vibration (~1640 cm⁻¹), which can obscure important sample peaks. Always use spectroscopy-grade KBr and dry it in an oven before use.

  • Why a Transparent Pellet? An opaque or cloudy pellet indicates poor grinding or insufficient pressure. This will cause significant scattering of the infrared beam, leading to a sloping baseline and distorted, unreliable peaks. The quality of the pellet is a self-validating check on the quality of the final spectrum.

Conclusion

The infrared spectrum of an O-(4-bromobenzyl)oxime ether is rich with structural information. By systematically analyzing the key regions, researchers can confirm the presence of all major functional groups. The definitive markers for this class of compounds are the concurrent appearance of a C=N stretch (~1690-1640 cm⁻¹), a strong C-O ether stretch (~1050 cm⁻¹), a characteristic out-of-plane bending peak for para-substitution (~860-790 cm⁻¹), and a C-Br stretch (~690-515 cm⁻¹), coupled with the notable absence of a broad O-H band. When used in a comparative context with logical alternatives, IR spectroscopy serves as an indispensable tool for the rapid and confident structural elucidation of these important molecules.

References

  • Vertex AI Search. (n.d.). IR: nitro groups.
  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). Partial IR spectra of the NO stretching frequency region of the....
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
  • MDPI. (2022, March 14). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress.
  • ResearchGate. (2025, August 6). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES.
  • Journal of Chemical and Pharmaceutical Research. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde.
  • (n.d.). Synthesis and characterization of novel oxime analogues.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • (n.d.). IR Spectroscopy Tutorial: Esters.
  • (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • (n.d.). IR Spectroscopy of Hydrocarbons.
  • UKEssays. (2018, January 30). C-H Bending Vibrations of Benzene Rings.
  • ResearchGate. (n.d.). FT-IR spectra of 4- bromobenzaldehyde (a) 4-aminophenol (b), Schiff....
  • Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout.
  • ChemicalBook. (n.d.). 4-Bromobenzaldehyde(1122-91-4)IR1.
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • (2025, August 5). Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes.
  • NIST. (n.d.). Benzaldehyde, 4-bromo-.
  • PMC. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H....
  • PubMed. (2012, September 15). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors.
  • Scilit. (2012, July 17). Synthesis and Antimicrobial Activities of Oximes Derived from O‐Benzylhydroxylamine as FabH Inhibitors.
  • ACS Publications. (2023, June 1). Spectroscopic and Theoretical Studies on Conformational Stability of Benzyl Methyl Ether.
  • (n.d.). 10 Typical IR Absorptions of Aromatic Compounds.
  • (n.d.). IR Chart.
  • (n.d.). Table of Characteristic IR Absorptions.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • (n.d.). The features of IR spectrum.
  • PubChem. (n.d.). 4-Bromobenzaldehyde Oxime.
  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).
  • The Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents.
  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems.
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  • (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment.

Sources

HPLC Analysis of Carbonyls via O-(4-Bromobenzyl) Derivatization: Retention Behavior & Method Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the trace analysis of carbonyl compounds (aldehydes and ketones), derivatization is a requisite step to enhance detectability and chromatographic retention.[1] While 2,4-Dinitrophenylhydrazine (DNPH) remains the "gold standard" for UV-based HPLC analysis, it lacks the specificity required for complex biological or environmental matrices analyzed by Mass Spectrometry (MS).

This guide focuses on O-(4-bromobenzyl)hydroxylamine (BBHA) , a specialized reagent that bridges the gap between HPLC retention stability and definitive MS identification. Unlike DNPH, BBHA introduces a bromine moiety, providing a unique isotopic signature (


Br:

Br

1:1) that acts as an internal confirmation tool. However, this comes at the cost of chromatographic complexity: the formation of resolved syn and anti oxime isomers, which manifests as significant retention time shifts and peak splitting.

Mechanistic Insight: The Chemistry of Retention

To master this method, one must understand the causality behind the retention behavior. The shift in retention time (


) is governed by two factors: Hydrophobic Assistance  and Geometric Isomerism .
The Hydrophobic Shift

Native low-molecular-weight carbonyls (e.g., formaldehyde, acetaldehyde) are highly polar and elute near the solvent front (


) on Reverse-Phase (RP) C18 columns. Derivatization with BBHA attaches a lipophilic 4-bromobenzyl group.
  • Mechanism: The non-polar benzyl ring + bromine atom significantly increases the partition coefficient (

    
    ), shifting analytes into the quantifiable window of the chromatogram.
    
  • Comparison: BBHA derivatives are generally more retained than their DNPH counterparts under similar gradient conditions due to the lack of polar nitro groups found in DNPH.

The Isomeric "Split" (Critical for Data Interpretation)

Unlike hydrazones (DNPH) which often lock into a single dominant isomer or co-elute, O-substituted oximes formed by BBHA exist as stable syn (


) and anti (

) geometric isomers.
  • Chromatographic Consequence: On high-efficiency C18 columns, these isomers often resolve into two distinct peaks for a single analyte.

  • Elution Order: typically, the isomer with the less sterically hindered oxygen lone pair interacts differently with the stationary phase. For many aliphatic aldehydes, the syn isomer elutes slightly before the anti isomer, though this can reverse based on mobile phase pH and column bonding.

Reaction Mechanism Diagram

G cluster_0 Reactants cluster_1 cluster_2 Products (Isomers) Carbonyl Carbonyl (R-CHO) Tetrahedral Tetrahedral Intermediate Carbonyl->Tetrahedral + H+ BBHA BBHA Reagent (Br-Ph-CH2-O-NH2) BBHA->Tetrahedral Syn Syn-Oxime (E) (Peak 1) Tetrahedral->Syn - H2O Anti Anti-Oxime (Z) (Peak 2) Tetrahedral->Anti - H2O

Figure 1: Reaction pathway showing the generation of geometric isomers, the primary cause of peak splitting in BBHA analysis.

Comparative Performance Guide

The following table contrasts BBHA with the two most common alternatives: DNPH (HPLC standard) and PFBHA (GC-MS standard).

FeatureO-(4-Bromobenzyl) (BBHA) DNPH PFBHA
Primary Detection LC-MS/MS (Isotope ID)LC-UV (360 nm)GC-MS / LC-UV
Chromatography Double Peaks (Syn/Anti resolved)Single Peak (mostly)Double Peaks (Syn/Anti resolved)
Retention (

)
High (Hydrophobic Br-benzyl)Moderate (Polar Nitro groups)High (Fluorinated benzyl)
Specificity Excellent (Br signature 79/81)Moderate (Relies on

)
Good (F signature)
Reaction pH pH 3 - 5 (Buffered)Acidic (pH < 2)pH 3 - 5
Major Drawback Data processing requires summing isomer peak areas.Interferences from ozone/NOx; explosive dry solid.Volatility can be an issue in LC evaporation steps.
Why Choose BBHA?

Select BBHA when absolute confirmation is needed in "dirty" matrices (plasma, wastewater). The 1:1 isotopic intensity ratio of Bromine allows the MS software to filter out non-brominated background noise effectively, a feature DNPH cannot offer.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. The appearance of the "double peak" for asymmetrical aldehydes serves as a confirmation that the derivatization chemistry (oxime formation) was successful.

Reagents & Preparation
  • Derivatizing Solution: 10 mg/mL this compound hydrochloride in Pyridine/Ethanol (1:4 v/v).

  • Buffer: 0.1 M Citrate buffer (pH 4.0).

  • Extraction Solvent: Hexane or Ethyl Acetate (for liquid-liquid extraction post-reaction).[2][3]

Step-by-Step Workflow
  • Sample Mixing: Combine 100

    
    L of sample (aqueous or plasma) with 100 
    
    
    
    L of Buffer and 50
    
    
    L of Derivatizing Solution.
  • Incubation: Heat at 60°C for 30 minutes .

    • Causality: Heat is required to overcome the activation energy for oxime formation and to reach the thermodynamic equilibrium of syn/anti isomers.

  • Quenching/Extraction: Add 500

    
    L Hexane. Vortex for 1 min. Centrifuge.
    
  • Dry Down: Transfer the organic layer to a fresh vial and evaporate to dryness under nitrogen.

  • Reconstitution: Re-dissolve in 100

    
    L Mobile Phase A/B (50:50).
    
HPLC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to stack peaks)

    • 2-10 min: 40%

      
       90% B (Linear ramp)
      
    • 10-12 min: 90% B (Wash)

  • Detection: MS ESI+ (SIM mode for [M+H]+). Monitor pairs:

    
     and 
    
    
    
    .
Workflow Diagram

Workflow Sample Sample (Aqueous/Biofluid) Deriv Derivatization (BBHA + Buffer, 60°C, 30m) Sample->Deriv Mix Extract LLE Extraction (Hexane) Deriv->Extract Isolate Derivatives HPLC HPLC Separation (C18 Column) Extract->HPLC Inject Data Data Analysis (Sum Syn+Anti Areas) HPLC->Data Detect (Br Isotope Filter)

Figure 2: Analytical workflow emphasizing the extraction step to remove excess reagent and the data summation step for isomers.

Data Interpretation: Retention Time Shifts

When analyzing the data, do not expect a single peak for aldehydes. Use the following logic to validate your retention times:

The "Doublet" Validation

For a target aldehyde (e.g., Hexanal), you will observe:

  • Peak 1 (Syn): Retention time

    
     (e.g., 6.2 min)
    
  • Peak 2 (Anti): Retention time

    
     (e.g., 6.5 min)
    
  • Validation: Both peaks must show the same MS spectrum (identical parent mass and Br isotope pattern). If only one peak has the Br pattern, the other is a matrix interference.

Relative Elution Order (Hydrophobicity Rule)

The retention time follows the carbon chain length of the carbonyl.



  • Note: Aromatic aldehydes (Benzaldehyde-BBHA) elute significantly later than aliphatic ones due to

    
     interactions with the C18 stationary phase.
    

References

  • Comparison of Derivatization Reagents

    • Study: "Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain f
    • Relevance: Establishes the retention behavior and sensitivity differences between O-benzyl type reagents and hydrazines.
    • Source:

  • Isomer Separation in HPLC

    • Study: "Syn and Anti Isomer Preference in Oximes: An Undergradu
    • Relevance: Explains the fundamental mechanism of syn/anti separation on C18 columns, validating the "double peak" phenomenon observed with BBHA.
    • Source:

  • DNPH Method Standard (Baseline)

    • Study: "Rapid Determination of DNPH Deriv
    • Relevance: Provides the baseline retention data for DNPH derivatives to contrast with the hydrophobic shift of BBHA.
    • Source:

  • PFBHA (Analogous Reagent)

    • Study: "Application Notes and Protocols for Carbonyl Derivatization using O-substituted Hydroxylamines."
    • Relevance: Detailed protocols for O-benzyl oxime formation, directly applicable to BBHA due to chemical similarity.
    • Source:

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.